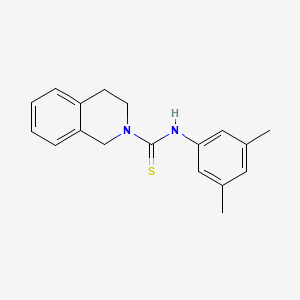
N-(3,5-dimethylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide, commonly known as DMIT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMIT belongs to the class of isoquinoline derivatives and has been found to possess a wide range of biological activities.
作用机制
The exact mechanism of action of DMIT is not fully understood. However, studies have suggested that DMIT exerts its biological effects by modulating various signaling pathways such as the PI3K/AKT, MAPK/ERK, and NF-κB pathways. DMIT has also been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DMIT has been shown to have various biochemical and physiological effects. Studies have demonstrated that DMIT induces apoptosis in cancer cells by activating caspase-3 and caspase-9. DMIT has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9. Furthermore, DMIT has been shown to reduce oxidative stress and inflammation in the brain by increasing the levels of antioxidant enzymes such as SOD and CAT.
实验室实验的优点和局限性
DMIT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Furthermore, DMIT has a high degree of purity and stability, which makes it suitable for various biological assays. However, one limitation of DMIT is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of DMIT. One potential application of DMIT is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that DMIT has neuroprotective effects and can reduce oxidative stress and inflammation in the brain. Furthermore, DMIT has been found to enhance cognitive function in animal models of Alzheimer's disease.
Another future direction for the study of DMIT is in the development of novel anticancer agents. Studies have shown that DMIT exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, DMIT has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9.
In conclusion, DMIT is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities and has been found to have anticancer, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of DMIT and to explore its potential applications in various fields.
合成方法
DMIT can be synthesized through a multi-step process involving the condensation of 3,5-dimethylphenylamine with 2-chloroacetyl chloride, followed by the reaction with thiosemicarbazide. The final product is obtained by the reduction of the resulting thiosemicarbazone with sodium borohydride.
科学研究应用
DMIT has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that DMIT exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. DMIT has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, DMIT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S/c1-13-9-14(2)11-17(10-13)19-18(21)20-8-7-15-5-3-4-6-16(15)12-20/h3-6,9-11H,7-8,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASKBDWTXYVWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

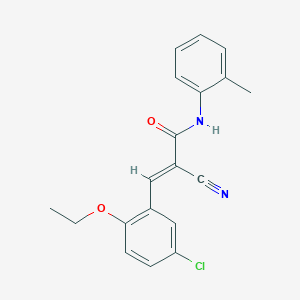
![6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5787968.png)
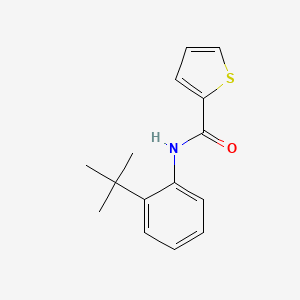
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B5787982.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B5787987.png)
![2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5787990.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)
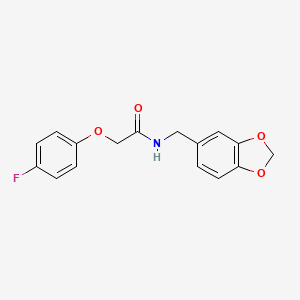
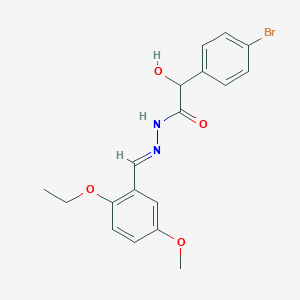
![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)
![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788034.png)
![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)
![[5-(5-chloro-2-methylphenyl)-2-furyl]methanol](/img/structure/B5788046.png)